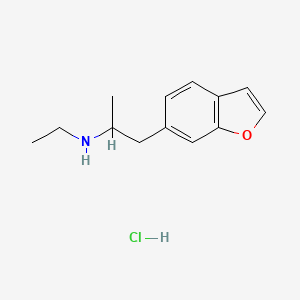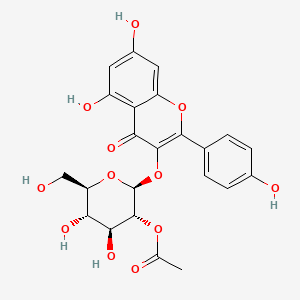
2''-乙酰紫云英苷
描述
2’'-Acetylastragalin is a compound isolated from the aerial parts of Delphinium staphisagria . It has an IC50 value of 6.5 μM for Vero cells and exhibits trypanocidal activity .
Molecular Structure Analysis
The molecular formula of 2’'-Acetylastragalin is C23H22O12 . Its average mass is 490.414 Da and its monoisotopic mass is 490.111115 Da . It has 5 defined stereocentres .
Physical and Chemical Properties Analysis
2’'-Acetylastragalin has a density of 1.7±0.1 g/cm3 . Its boiling point is 797.2±60.0 °C at 760 mmHg . The compound has a molar refractivity of 114.0±0.4 cm3 . It has 12 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .
科学研究应用
抗锥虫活性
从飞燕草属植物(Delphinium staphisagria)地上部分分离得到的2''-乙酰紫云英苷,已被评估其抗锥虫活性 . 这表明它在治疗或预防由属于锥虫目(Trypanosomatida)的原生动物引起的感染方面具有潜在的用途 .
抗炎和抗菌剂
据报道,酰化黄酮类化合物,如2''-乙酰紫云英苷,具有潜在的抗菌和抗炎作用 . 这表明2''-乙酰紫云英苷可以考虑在未来的药物开发中,尤其是作为抗炎和抗菌剂 .
镇痛和抗伤害性疼痛作用
据报道,酰化黄酮类化合物,包括2''-乙酰紫云英苷,表现出镇痛和抗伤害性疼痛作用 . 这表明2''-乙酰紫云英苷可能用于疼痛的管理。
抗寄生虫活性
据报道,2''-乙酰紫云英苷具有抗寄生虫活性 . 这表明它在治疗寄生虫感染方面具有潜在的用途。
与分子靶标的结合亲和力
酰化黄酮类化合物的对接模拟表明,这些化合物,包括2''-乙酰紫云英苷,对分子靶标具有很强的结合亲和力 . 这表明2''-乙酰紫云英苷可能用于开发针对特定分子结构的药物。
基质金属肽酶 (MMP) 的抑制
已发现一些酰化黄酮类化合物对人基质金属肽酶 (MMP) 2 和 9 的催化域具有很强的结合亲和力 . 这表明2''-乙酰紫云英苷可能用于开发抑制MMP的药物。
作用机制
Target of Action
2’‘-Acetylastragalin is a kaempferol O-glucoside that is the 2’‘-acetyl derivative of astragalin . It is isolated from the aerial parts of Delphinium staphisagria . The primary targets of 2’'-Acetylastragalin are the DNA gyrase subunit B (GyrB) from E. coli and Human matrix metallopeptidase (MMP) 2 and 9 catalytic domains .
Mode of Action
2’'-Acetylastragalin interacts with its targets by binding to them. The aromatic acyls i.e., galloyl derivatives appeared to improve efficacy through enhancement of the binding affinities to molecular targets due to plenty of donating and accepting centers .
Biochemical Pathways
It is known that the compound has potential antimicrobial, antiparasitic, anti-inflammatory, anti-nociceptive, analgesic, and anti-complementary effects .
Pharmacokinetics
It is known that the compound has an ic50 value of 65 μM for Vero cells .
Result of Action
The molecular and cellular effects of 2’'-Acetylastragalin’s action include its trypanocidal activity . It has been evaluated in vitro and in vivo for its anti-trypanosomal activities .
Action Environment
It is known that the compound is isolated from the aerial parts of delphinium staphisagria , suggesting that the plant’s growth conditions could potentially influence the compound’s properties.
生化分析
Biochemical Properties
2’‘-Acetylastragalin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit strong binding affinities to molecular targets such as DNA gyrase subunit B from E. coli and human matrix metallopeptidase 2 and 9 catalytic domains . These interactions suggest that 2’'-Acetylastragalin may enhance the binding affinities to molecular targets due to its aromatic acyl groups, which provide plenty of donating and accepting centers . Additionally, it has been reported to inhibit metabotropic glutamate receptor (mglur1) with the lowest energy conformer .
Cellular Effects
2’'-Acetylastragalin influences various cellular processes and functions. It has been found to exhibit trypanocidal activity, which means it can kill Trypanosoma cruzi, the causative agent of Chagas disease . This compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific molecular targets. For example, it has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication . This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Molecular Mechanism
The molecular mechanism of 2’‘-Acetylastragalin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the catalytic domains of human matrix metallopeptidase 2 and 9, inhibiting their activity . This inhibition can prevent the degradation of extracellular matrix components, which is crucial for various cellular processes such as cell migration and invasion. Additionally, 2’'-Acetylastragalin inhibits the metabotropic glutamate receptor (mglur1), which can affect neurotransmission and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’‘-Acetylastragalin have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2’'-Acetylastragalin remains stable under specific conditions, allowing it to exert its trypanocidal activity over extended periods . Its degradation products and their potential effects on cellular function have not been extensively studied.
Dosage Effects in Animal Models
The effects of 2’‘-Acetylastragalin vary with different dosages in animal models. At lower doses, it has been shown to exhibit trypanocidal activity without causing significant toxicity At higher doses, it may cause adverse effects such as cytotoxicity and disruption of cellular processes
Metabolic Pathways
2’'-Acetylastragalin is involved in various metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as DNA gyrase and matrix metallopeptidase, affecting their activity and subsequently influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism and its therapeutic potential for treating infections and other diseases.
Transport and Distribution
The transport and distribution of 2’‘-Acetylastragalin within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2’'-Acetylastragalin is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
2’‘-Acetylastragalin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQHAGXLGTSKL-OPCQMSRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118356 | |
| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206734-95-3 | |
| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206734-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)


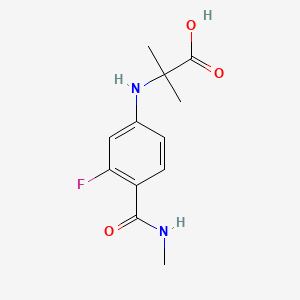
![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)
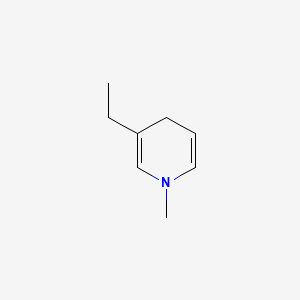
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)
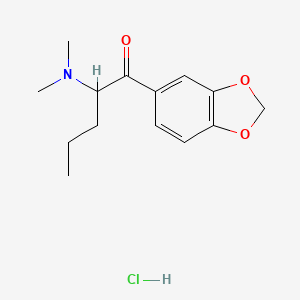

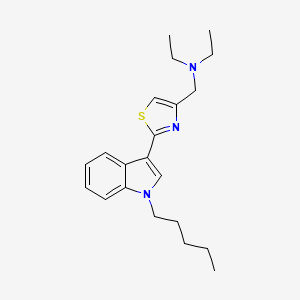
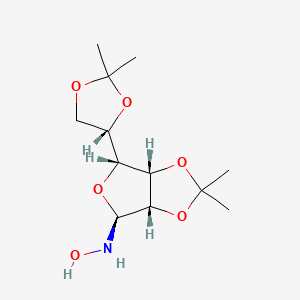
![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)
![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)
